molecular formula C12H13NO2 B2449019 1,3,5-Trimethyl-1H-indole-2-carboxylic acid CAS No. 446830-79-1

1,3,5-Trimethyl-1H-indole-2-carboxylic acid

Cat. No.: B2449019
CAS No.: 446830-79-1
M. Wt: 203.241
InChI Key: ORZQQOIVPVKEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Trimethyl-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Mechanism of Action

Target of Action

Indole derivatives, such as 1,3,5-Trimethyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the effects could potentially be quite diverse.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

1,3,5-Trimethyl-1H-indole-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-indole-2-carboxylic acid
  • 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
  • 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid

Uniqueness

1,3,5-Trimethyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,3,5-trimethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-4-5-10-9(6-7)8(2)11(12(14)15)13(10)3/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZQQOIVPVKEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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